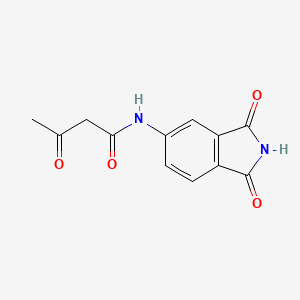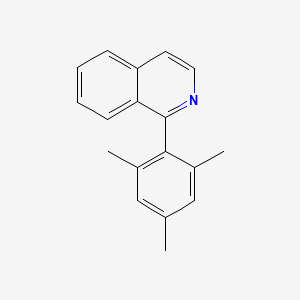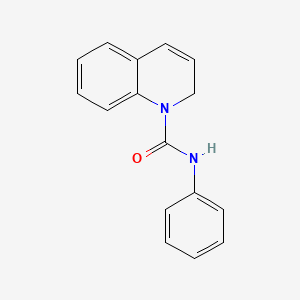
N-Phenyl-1,2-dihydroacenaphthylen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1,2-dihydroacenaphthylen-4-amine is a chemical compound with a molecular formula of C18H15N. It is known for its unique structure, which includes a phenyl group attached to a dihydroacenaphthylene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1,2-dihydroacenaphthylen-4-amine typically involves multicomponent reactions. One common method includes the Friedel-Crafts reaction, where acenaphthoquinone reacts with aniline in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
the principles of multicomponent reactions and Friedel-Crafts reactions can be scaled up for industrial applications, ensuring efficient and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-1,2-dihydroacenaphthylen-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of acenaphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-1,2-dihydroacenaphthylen-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor agents.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-1,2-dihydroacenaphthylen-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylpiperidin-4-amine
- N-Phenyl-1,2-dihydroacenaphthylen-5-amine
- N-Phenyl-1,2-dihydroacenaphthylen-3-amine
Uniqueness
N-Phenyl-1,2-dihydroacenaphthylen-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
749921-50-4 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
N-phenyl-1,2-dihydroacenaphthylen-4-amine |
InChI |
InChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2 |
Clave InChI |
VHBBOMDBHYUZJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)







![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)



